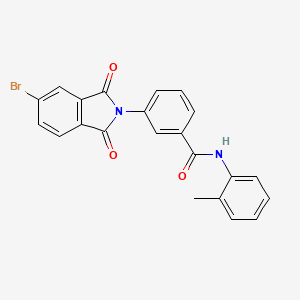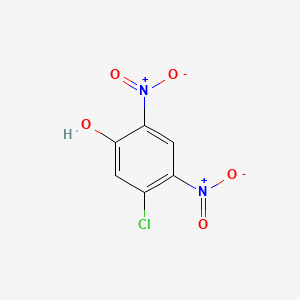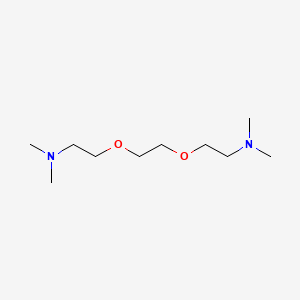
3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶是一种复杂的有机化合物,其特征在于吡啶环上连接有氟和硝基。
准备方法
合成路线和反应条件
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶的合成通常涉及多个步骤,从吡啶核的制备开始。 然后通过硝化反应引入硝基,该反应涉及在受控条件下用硝酸和硫酸的混合物处理中间体化合物 .
工业生产方法
这种化合物的工业生产可能涉及扩大实验室合成方法的规模。这包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理合成中涉及的反应性和潜在危险的试剂。
化学反应分析
反应类型
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶经历各种化学反应,包括:
氧化: 硝基可以在强氧化条件下进一步氧化。
还原: 硝基可以使用还原剂(如氢气)在催化剂存在下还原为氨基。
取代: 氟原子可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 带有钯催化剂的氢气或其他还原剂,如硼氢化钠。
取代: 在合适的碱存在下,亲核试剂,如胺或硫醇。
形成的主要产物
氧化: 形成更高氧化态的化合物。
还原: 形成氨基衍生物。
取代: 形成取代的吡啶衍生物。
科学研究应用
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
医药: 由于其独特的结构特征,正在研究其在药物开发中的潜在用途。
5. 作用机理
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶的作用机理涉及其通过其官能团与分子靶标的相互作用。 硝基可以参与氧化还原反应,而氟原子可以影响分子的电子性质,影响其反应性和与其他分子的相互作用 .
作用机制
The mechanism of action of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
相似化合物的比较
类似化合物
3,5-二氟-2,4,6-三硝基茴香醚: 结构相似,但取代基不同,导致反应性和应用的变化.
3,5-二氟-2,4,6-三硝基苯酚: 另一种具有不同性质和用途的相关化合物.
独特性
3,5-二氟-2,4,6-三(4-硝基苯氧基)吡啶的独特性在于吡啶环上氟和硝基的组合,赋予其特定的电子和空间性质。这些特性使其成为各种应用的宝贵化合物,特别是在需要高性能材料和专门化学反应性的领域。
属性
分子式 |
C23H12F2N4O9 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
3,5-difluoro-2,4,6-tris(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C23H12F2N4O9/c24-19-21(36-16-7-1-13(2-8-16)27(30)31)20(25)23(38-18-11-5-15(6-12-18)29(34)35)26-22(19)37-17-9-3-14(4-10-17)28(32)33/h1-12H |
InChI 键 |
OYOOWQDFQJSYPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)

![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)

![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
